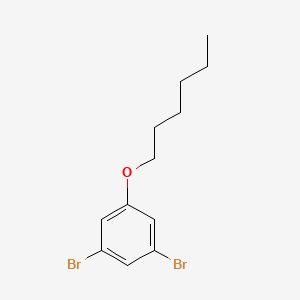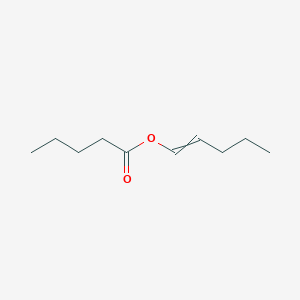
7-Methyl-3,4-dihydro-2H-1-benzopyran-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-3,4-dihydro-2H-1-benzopyran-6-ol is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are commonly found in various natural products. This compound is characterized by its unique structure, which includes a benzopyran ring system with a methyl group at the 7th position and a hydroxyl group at the 6th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3,4-dihydro-2H-1-benzopyran-6-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-hydroxyacetophenone with methyl vinyl ketone in the presence of a base can lead to the formation of the desired benzopyran derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Análisis De Reacciones Químicas
Types of Reactions
7-Methyl-3,4-dihydro-2H-1-benzopyran-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 7-methyl-3,4-dihydro-2H-1-benzopyran-6-one, while reduction can produce this compound derivatives .
Aplicaciones Científicas De Investigación
7-Methyl-3,4-dihydro-2H-1-benzopyran-6-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antioxidant and anti-inflammatory properties.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 7-Methyl-3,4-dihydro-2H-1-benzopyran-6-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzopyran ring system can interact with enzymes and receptors, modulating their function. These interactions contribute to the compound’s biological effects, such as antioxidant and anti-inflammatory activities .
Comparación Con Compuestos Similares
Similar Compounds
2H-1-Benzopyran, 3,4-dihydro-: Similar structure but lacks the methyl and hydroxyl groups.
2H-1-Benzopyran-2-one, 3,4-dihydro-6-methyl-: Contains a ketone group instead of a hydroxyl group.
1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-: Similar structure with an additional hydroxyl group at the 8th position.
Uniqueness
7-Methyl-3,4-dihydro-2H-1-benzopyran-6-ol is unique due to the presence of both a methyl group at the 7th position and a hydroxyl group at the 6th position. These functional groups contribute to its distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
748151-96-4 |
|---|---|
Fórmula molecular |
C10H12O2 |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
7-methyl-3,4-dihydro-2H-chromen-6-ol |
InChI |
InChI=1S/C10H12O2/c1-7-5-10-8(6-9(7)11)3-2-4-12-10/h5-6,11H,2-4H2,1H3 |
Clave InChI |
WKBOLUSEPYTMJO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(CCCO2)C=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Piperazine, 1-(3-chlorophenyl)-4-[(1,3-dihydroxy-9-acridinyl)carbonyl]-](/img/structure/B14230160.png)
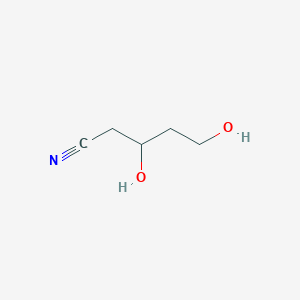
![4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde](/img/structure/B14230166.png)

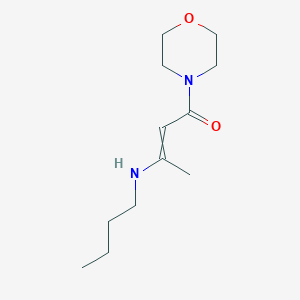
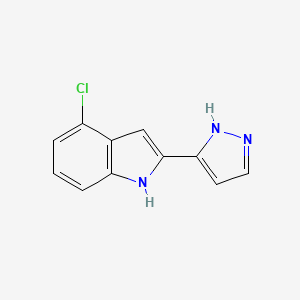

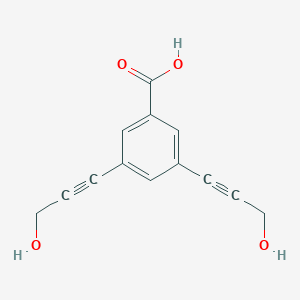

![3-Phenyl-3-[(pyridin-2-yl)sulfanyl]prop-2-enenitrile](/img/structure/B14230210.png)
